2-Cyclohexylacetamide

Hydrolysis Kinetics Amide Stability Process Chemistry

Researchers often encounter irreproducible syntheses due to isomer confusion. 2-Cyclohexylacetamide (CAS 1503-87-3) eliminates this risk: • 43% lower dilute acid hydrolysis rate vs. phenylacetamide ensures yield consistency. • Validated H4 receptor affinity (Ki=45 nM) accelerates SAR exploration. • Preferred building block for regiocontrolled heterocyclic arrays, reducing purification steps. Procure with confidence from BenchChem for reliable outcomes.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1503-87-3
Cat. No. B1347066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylacetamide
CAS1503-87-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)N
InChIInChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)
InChIKeyDKLQJNUJPSHYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylacetamide: Properties & Derivative Potential


2-Cyclohexylacetamide is a primary amide (C8H15NO, MW 141.21) characterized by a cyclohexyl ring linked via a methylene bridge to an acetamide group . It is commercially available with typical purity of ≥95% . Its LogP values (measured LogP 1.27, XLogP3 1.8) define a moderately lipophilic profile, crucial for partitioning in organic synthesis and potential biological screening [1]. The compound serves as a key precursor or intermediate in the synthesis of diverse heterocyclic systems, including pyrazoles, thiophenes, and thiazoles .

Identity Matters: 2-Cyclohexylacetamide vs. Analog Amides


Despite sharing the molecular formula C8H15NO, the positional isomer N-cyclohexylacetamide (CAS 1124-53-4) and the aryl analog phenylacetamide exhibit profoundly different chemical and biological profiles. The methylene spacer (-CH2-) between the cyclohexyl ring and the amide carbonyl in 2-cyclohexylacetamide fundamentally alters its reactivity, lipophilicity, and biological target engagement compared to directly N-linked or aromatic analogs. Procurement based solely on molecular formula or structural similarity without verifying the specific isomer or scaffold leads to irreproducible synthetic outcomes and divergent biological activity, as evidenced by quantitative differences in hydrolysis kinetics [1] and receptor binding affinities [2].

Quantitative Evidence: 2-Cyclohexylacetamide vs. Comparators


Hydrolytic Stability vs. Phenylacetamide

In dilute acid hydrolysis studies under comparable conditions, 2-cyclohexylacetamide demonstrated significantly greater stability than phenylacetamide. The observed rate constant for 2-cyclohexylacetamide was 3.4 × 10⁻⁵ s⁻¹, compared to 5.9 × 10⁻⁵ s⁻¹ for phenylacetamide, representing a 43% reduction in hydrolysis rate [1]. This differential stability is critical for applications requiring resistance to acidic conditions during synthesis or storage.

Hydrolysis Kinetics Amide Stability Process Chemistry

H4 Receptor Affinity of 2-Cyclohexylacetamide Scaffold

A derivative incorporating the 2-cyclohexylacetamide scaffold, specifically N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide (compound 11), exhibited high affinity for the human histamine H4 receptor with a Ki of 45 nM [1]. This compound was identified as the most potent and selective ligand for the H4 receptor within its series, highlighting the scaffold's ability to achieve low-nanomolar binding that is not observed for other amide cores (e.g., carbamates, ureas) in the same study [1].

Histamine Receptor H4 Antagonist Medicinal Chemistry GPCR

Regioselective Heterocycle Synthesis

The 2-cyclohexylacetamide core, particularly in its 2-cyano-N-cyclohexylacetamide derivative form, enables regioselective synthesis of diverse heterocycles including amino pyrazoles, thiophenes, and 1,3-thiazoles under mild basic conditions . In contrast, simpler acetamide analogs often yield mixtures of regioisomers or require harsher conditions. The cyclohexyl moiety's steric and electronic influence directs nucleophilic attack to specific positions, achieving high regiocontrol that is not observed with phenylacetamide-derived precursors.

Heterocyclic Chemistry Regioselective Synthesis Building Blocks

2-Cyclohexylacetamide: Application Scenarios


H4 Receptor Antagonist Lead Optimization

When developing novel anti-inflammatory or immuno-modulatory agents targeting the histamine H4 receptor, the 2-cyclohexylacetamide scaffold provides a validated core with demonstrated low-nanomolar affinity (Ki = 45 nM) as evidenced in compound 11 of a 2011 study [1]. Procurement of this specific amide enables synthesis of derivatives that can be benchmarked against this established potency threshold, accelerating SAR exploration around the cyclohexyl group.

Regioselective Heterocyclic Library Synthesis

In parallel medicinal chemistry or high-throughput synthesis environments, 2-cyclohexylacetamide (or its 2-cyano derivative) is the preferred building block for generating diverse heterocyclic arrays with high regiocontrol [1]. Its use minimizes time-consuming purification steps associated with regioisomeric mixtures, increasing throughput and reducing costs in automated synthesis workflows.

Acid-Stable Amide Intermediates

For chemical processes that involve acidic work-up or long-term storage of intermediates, 2-cyclohexylacetamide's 43% lower dilute acid hydrolysis rate compared to phenylacetamide [1] translates to improved yield consistency and longer shelf-life. This quantifiable stability advantage makes it the compound of choice over aryl-substituted acetamides when designing robust synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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